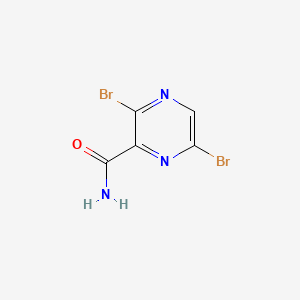

3,6-Dibromopyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

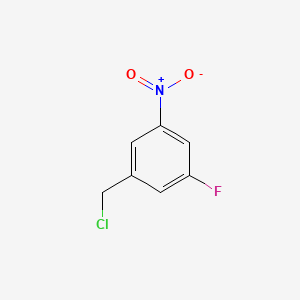

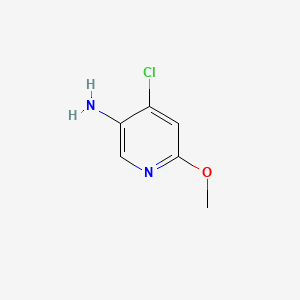

3,6-Dibromopyrazine-2-carboxamide is a chemical compound with the molecular formula C5H3Br2N3O and a molecular weight of 280.90482 . It is used in the industry .

Synthesis Analysis

The synthesis of 3,6-Dibromopyrazine-2-carboxamide involves a series of steps. For instance, one step involves the use of 3,6-Dibromopyrazine-2-carboxylic acid in DMF to which NHCl, HATU, and DIEA are added. The mixture is then stirred at 25°C for 1 hour .Molecular Structure Analysis

The molecular structure of 3,6-Dibromopyrazine-2-carboxamide consists of a pyrazine ring with two bromine atoms attached at the 3 and 6 positions and a carboxamide group at the 2 position .Physical And Chemical Properties Analysis

3,6-Dibromopyrazine-2-carboxamide is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis of Derivatives for Medicinal Chemistry : Research demonstrates the transformation of compounds like 2-aminopyrazine-3-carboxamide and its derivatives into various pteridin-4-ones and 4-mercapto-2-trifluoromethylpteridine, indicating the versatility of pyrazine derivatives in synthesizing compounds with potential medicinal applications (Albert, 1979).

Anticancer and Anti-inflammatory Agents : A study on pyrazolopyrimidines derivatives highlights their synthesis and evaluation as anticancer and anti-5-lipoxygenase agents, suggesting the potential of pyrazine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

Catalytic Aminocarbonylation : A research article describes the use of nitrogen-containing iodo-heteroaromatics, like iodopyrazine, in homogeneous catalytic aminocarbonylation, useful in synthesizing N-substituted nicotinamide related compounds of biological importance (Takács et al., 2007).

Inhibitors of Protein Kinase : Another study shows how 5-Aminopyrazole-4-carboxamide is utilized to create selective inhibitors of calcium-dependent protein kinase-1, which have potential applications in treating diseases caused by Toxoplasma gondii and Cryptosporidium parvum (Zhang et al., 2014).

Antimycobacterial Evaluation : Alkylamino derivatives of N-benzylpyrazine-2-carboxamide have been studied for their antimycobacterial properties, indicating the role of pyrazine derivatives in developing treatments against Mycobacterium tuberculosis (Servusová-Vaňásková et al., 2015).

Synthesis of Antiviral Compounds : Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), an antiviral compound based on pyrazine carboxamide, has been studied extensively for its activity against RNA viruses including influenza and COVID-19 (Konstantinova et al., 2022).

Corrosion Inhibition : N-hydroxypyrazine-2-carboxamide has been identified as a green and effective corrosion inhibitor for protecting mild steel in acidic environments, demonstrating an application in industrial chemistry (Dewangan et al., 2022).

Safety and Hazards

According to the safety data sheet, 3,6-Dibromopyrazine-2-carboxamide may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact, it is advised to wash off with soap and plenty of water and consult a physician . It should be stored in a well-ventilated place and kept tightly closed .

Propriétés

IUPAC Name |

3,6-dibromopyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWCACYWIPUIXAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729043 |

Source

|

| Record name | 3,6-Dibromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1301613-77-3 |

Source

|

| Record name | 3,6-Dibromopyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-chlorobenzo[d]thiazole-2-sulfonic acid](/img/structure/B582447.png)

![6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B582450.png)

![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)

![2-(9,9'-Spirobi[9H-fluoren]-2-yl)-4,6-bis([1,1':3',1''-terphenyl]-5'-yl)-1,3,5-triazine](/img/structure/B582458.png)

![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)